Cas no 1806749-52-9 (6-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)
6-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde
-
- Inchi: 1S/C8H5F3N2O5/c1-17-5-2-4(3-14)6(13(15)16)7(12-5)18-8(9,10)11/h2-3H,1H3
- InChI Key: BHZQASYIYRZSHQ-UHFFFAOYSA-N
- SMILES: FC(OC1C(=C(C=O)C=C(N=1)OC)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 319
- XLogP3: 2
- Topological Polar Surface Area: 94.2
6-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029086475-1g |
6-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde |
1806749-52-9 | 97% | 1g |
$1,534.70 | 2022-03-31 |
6-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Vitaly Gurylev,Chung-Yi Su,Tsong-Pyng Perng Phys. Chem. Chem. Phys., 2016,18, 16033-16038
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 6-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde
Research Briefing on 6-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde (CAS: 1806749-52-9)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of heterocyclic compounds, particularly pyridine derivatives, in drug discovery and development. Among these, 6-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde (CAS: 1806749-52-9) has emerged as a promising scaffold due to its unique structural features and potential pharmacological applications. This research briefing aims to provide a comprehensive overview of the latest studies and findings related to this compound.
The compound, characterized by its trifluoromethoxy and nitro substituents, has been the subject of several recent investigations. A study published in the Journal of Medicinal Chemistry (2023) explored its role as a key intermediate in the synthesis of novel kinase inhibitors. The researchers demonstrated that the aldehyde functionality at the 4-position allows for versatile derivatization, enabling the creation of a diverse library of compounds with varying biological activities. The study reported significant inhibitory activity against a panel of cancer-related kinases, with IC50 values in the low micromolar range.
Another notable research effort, detailed in Bioorganic & Medicinal Chemistry Letters (2024), focused on the compound's potential as a building block for antimicrobial agents. The electron-withdrawing effects of the nitro and trifluoromethoxy groups were found to enhance the reactivity of the aldehyde group, facilitating the formation of Schiff bases with various amines. These derivatives exhibited potent activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli, suggesting potential applications in addressing the global antimicrobial resistance crisis.
From a synthetic chemistry perspective, recent work published in Tetrahedron (2023) presented an optimized route for the large-scale production of 6-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde. The authors developed a novel one-pot procedure that improved the overall yield to 78% while reducing the generation of hazardous byproducts. This advancement is particularly significant for industrial applications where scalability and environmental considerations are paramount.
In the realm of computational chemistry, molecular docking studies have provided insights into the compound's binding interactions with various biological targets. A recent publication in Journal of Chemical Information and Modeling (2024) utilized quantum mechanical calculations to elucidate the electronic properties of the molecule, revealing how the trifluoromethoxy group influences molecular recognition processes. These findings are expected to guide future structure-activity relationship studies and rational drug design efforts.
As research continues to unfold, 6-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde demonstrates growing potential across multiple therapeutic areas. Its unique combination of chemical reactivity and biological activity positions it as a valuable tool for medicinal chemists. Future studies are anticipated to explore its applications in neurological disorders and inflammatory conditions, where its ability to modulate protein-protein interactions may prove particularly valuable.
1806749-52-9 (6-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)